molecular formula C18H14O3S B2662499 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid CAS No. 113589-51-8

3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid

Cat. No. B2662499
CAS RN: 113589-51-8
M. Wt: 310.37
InChI Key: XAWMCAWSRFMDJA-UHFFFAOYSA-N
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Description

The compound “3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid” is an organic compound that contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a carboxylic acid group. The “3-(Benzyloxy)” and “5-phenyl” parts suggest that it has benzyloxy and phenyl substituents at the 3rd and 5th positions of the thiophene ring, respectively .


Molecular Structure Analysis

The molecular structure of this compound would likely show the thiophene ring at the center, with the benzyloxy and phenyl groups at the 3rd and 5th positions, respectively, and the carboxylic acid group attached to the 2nd position of the thiophene ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing a thiophene ring are known to undergo reactions such as halogenation, metal-catalyzed cross-coupling reactions, and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a carboxylic acid group typically exhibit acidic properties, and the presence of the thiophene ring could potentially impart aromaticity .

Scientific Research Applications

Novel Skeletal Rearrangement and Chemical Synthesis

A study by KobayashiKeiji and MutaiKiyoshi (1981) explored the skeletal rearrangement of related compounds under acidic conditions, revealing pathways for novel synthetic processes that could be applicable to derivatives of 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid for generating unique chemical structures with potential applications in drug development and materials science KobayashiKeiji & MutaiKiyoshi, 1981.

Applications in Sensing Technologies

Li Kai et al. (2018) designed and synthesized a benzothiazole-based luminescent material that demonstrates potential for sensitive pH fluctuation detection in biological samples, indicating that structural analogs of 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid could be used in developing advanced sensing materials for environmental monitoring and biomedical diagnostics Li Kai et al., 2018.

Development of Polymer Materials

Research by Kricheldorf, H., & Thomsen, Sven A. (1992) on thermotropic polyesters based on benzoxazole derivatives highlights the potential of using 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid and its analogs in the synthesis of high-performance polymer materials with specific thermal and optical properties, which could find applications in electronics, coatings, and advanced composites Kricheldorf, H., & Thomsen, Sven A., 1992.

Antitubercular Activity

A study by Xiaoyun Lu et al. (2011) on the anti-tubercular evaluation of thiophene-3-carboxylic acid derivatives suggests that structurally related compounds, including 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid, may serve as promising templates for the development of new anti-tuberculosis drugs, showcasing the medicinal chemistry applications of this compound Xiaoyun Lu et al., 2011.

Electrochemical Applications

Li Guangtao et al. (1998) demonstrated the synthesis of new electroactive polythiophenes from thiophene derivatives protected with benzyl groups, indicating that derivatives of 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid might be utilized in the development of electroactive polymers for electronic and optoelectronic devices Li Guangtao et al., 1998.

properties

IUPAC Name

5-phenyl-3-phenylmethoxythiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3S/c19-18(20)17-15(21-12-13-7-3-1-4-8-13)11-16(22-17)14-9-5-2-6-10-14/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWMCAWSRFMDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid

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